5alpha-Androstan-16alpha-ol-17-one
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Overview
Description
5alpha-Androstan-16alpha-ol-17-one: is a steroid compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development of male characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-16alpha-ol-17-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the reduction of androstenedione to produce 5alpha-androstan-3beta,17beta-diol, which is then further modified to introduce the 16alpha-hydroxy group. This process often requires the use of specific reagents such as lithium aluminum hydride (LiAlH4) for reduction and various protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Androstan-16alpha-ol-17-one can undergo oxidation reactions to form ketones or other oxidized derivatives. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert ketones or other oxidized forms back to alcohols. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce halogen atoms at specific positions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated steroids
Scientific Research Applications
Chemistry: 5alpha-Androstan-16alpha-ol-17-one is used as a precursor in the synthesis of various steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its role in androgen receptor signaling pathways. It helps in understanding the mechanisms of hormone action and the development of male characteristics.
Medicine: The compound has potential applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency. It is also being investigated for its anabolic effects and potential use in muscle-wasting diseases.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a reference standard in analytical laboratories.
Mechanism of Action
5alpha-Androstan-16alpha-ol-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development of male characteristics and other androgenic effects. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins that modulate its activity.
Comparison with Similar Compounds
Testosterone: A primary male sex hormone with similar androgenic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Uniqueness: 5alpha-Androstan-16alpha-ol-17-one is unique due to its specific structural modifications, such as the 16alpha-hydroxy group, which can influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of androgens and developing new therapeutic agents.
Properties
CAS No. |
25846-17-7 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,16R)-16-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19+/m1/s1 |
InChI Key |
BHZXMBDTBMXJAX-ZLOBMTTQSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(C4=O)O)C |
Origin of Product |
United States |
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